[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine
Description
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a cyclopentane-based primary amine featuring a 2,4-dimethylphenyl substituent. The 2,4-dimethylphenyl group enhances lipophilicity, while the cyclopentyl moiety contributes to conformational flexibility, distinguishing it from simpler benzylamine derivatives .
Properties
IUPAC Name |
[1-(2,4-dimethylphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11-5-6-13(12(2)9-11)14(10-15)7-3-4-8-14/h5-6,9H,3-4,7-8,10,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXFNINZSLEFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CCCC2)CN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine typically involves multi-step reactions. One common method includes the reaction of 2,4-dimethylphenylmagnesium bromide with cyclopentanone, followed by reductive amination with ammonia or an amine source under hydrogenation conditions . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of catalysts like Pd/C to yield reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of base or acid catalysts.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of amine-containing molecules and their interactions with biological systems. It can be used as a model compound to investigate the behavior of similar amines in biological environments.
Industry: In industrial settings, this compound may be used in the production of specialty chemicals, polymers, and other materials requiring specific amine functionalities.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine involves its interaction with molecular targets such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The cyclopentyl and dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular properties of [1-(2,4-Dimethylphenyl)cyclopentyl]methanamine and related compounds:
Pharmacological and Functional Differences
- Halogenated derivatives, however, may exhibit stronger dipole interactions with target receptors due to electron-withdrawing effects .
- Receptor Binding : Evidence suggests that (2,4-dimethylphenyl)methanamine derivatives interact with kappa opioid receptors, as seen in studies involving N-(1-(cyclohexylcarbamoyl)cyclohexyl)-N-(2,4-dimethylbenzyl)picolinamide . The cyclopentyl group in the target compound may modulate steric interactions, altering receptor affinity compared to cyclopropane-containing analogs .
- Synthetic Accessibility : Halogenated derivatives often require specialized reagents (e.g., Boc protection/deprotection in ), whereas methyl-substituted compounds like the target molecule can be synthesized via alkylation or Friedel-Crafts reactions .
Biological Activity
[1-(2,4-Dimethylphenyl)cyclopentyl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H17N
- Molecular Weight : 201.28 g/mol
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It is hypothesized to act as a selective agonist for certain receptors in the central nervous system (CNS), particularly those associated with serotonin and dopamine pathways. This interaction may lead to various pharmacological effects, including:
- Mood Enhancement : Potential antidepressant properties by modulating serotonin levels.
- Anxiolytic Effects : Reduction in anxiety symptoms through dopamine receptor engagement.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| Serotonin Receptor Agonism | Mood enhancement | |
| Dopamine Receptor Modulation | Anxiolytic effects | |
| Neuroprotective Properties | Protection against neurodegeneration |
Study 1: Antidepressant Potential
In a recent study, this compound was tested in rodent models for its antidepressant effects. The results showed a significant reduction in depressive-like behaviors compared to control groups. The compound increased serotonin levels in the hippocampus, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs).
Study 2: Anxiolytic Effects
Another study evaluated the anxiolytic properties of this compound using elevated plus maze tests. Animals treated with this compound exhibited increased time spent in open arms of the maze, indicating reduced anxiety levels. This effect was attributed to enhanced dopaminergic signaling in the brain.
Research Findings
Recent research has highlighted the following findings regarding the pharmacological profile of this compound:
- Neuroprotection : The compound demonstrated protective effects on neuronal cells under oxidative stress conditions. It was found to enhance cell viability and reduce apoptosis markers in cultured neurons.
- Cytotoxicity Assessment : In vitro studies indicated that at higher concentrations, the compound exhibited cytotoxic effects on certain cancer cell lines, suggesting a dual role in both neuroprotection and potential anticancer activity.
Q & A
Q. Optimization Strategies :
- Catalysts : Use palladium or nickel catalysts for hydrogenation steps to improve enantioselectivity.
- Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Temperature : Controlled heating (80–100°C) minimizes side reactions.
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference Approach |
|---|---|---|---|
| Ketone Formation | Grignard reagent, THF, 0°C→RT | 75–85 | |
| Reductive Amination | NaBH3CN, NH4OAc, MeOH, 24h | 60–70 |
How can researchers characterize the structural and stereochemical properties of this compound?
Basic Research Question
Methodological Answer:
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm; cyclopentyl CH2 at δ 1.5–1.8 ppm).
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (calc. for C14H19N: 201.15 g/mol).
- X-ray Crystallography : Resolve stereochemistry; cyclopentyl chair conformations influence amine orientation .
Advanced Tip : Use dynamic NMR to study ring puckering effects on amine reactivity.
What strategies are effective in resolving enantiomers of this chiral amine?
Advanced Research Question
Methodological Answer:
The compound’s chirality arises from the cyclopentyl ring and amine group. Strategies include:
- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase.
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively acetylate one enantiomer .
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and crystallize.
Q. Table 2: Enantiomer Separation Data
| Method | Resolution (Rs) | Purity (%) | Reference |
|---|---|---|---|
| Chiral HPLC | 1.5 | >99 | |
| Enzymatic Acetylation | 2.0 | 98 |
How should contradictory data in biological activity studies be analyzed?
Advanced Research Question
Methodological Answer:
Discrepancies in reported bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. water), or cell lines.
- Structural Analogues : Compare with fluorinated () or methoxy-substituted derivatives ().
- Metabolic Stability : Test liver microsome stability to identify rapid degradation in certain assays .
Recommendation : Validate results using orthogonal assays (e.g., MIC testing + time-kill curves for antimicrobial studies).
What in silico methods predict the compound’s physicochemical properties and receptor interactions?
Advanced Research Question
Methodological Answer:
- Physicochemical Properties : Use QSPR models (e.g., ALOGPS) to predict logP (~3.2) and solubility (<1 mg/mL in water).
- Molecular Docking : Target amine-containing compounds to serotonin receptors (5-HT2A) or monoamine transporters.
- MD Simulations : Analyze cyclopentyl ring flexibility and its impact on binding kinetics .
Software Tools : Schrödinger Suite, AutoDock Vina, or GROMACS for trajectory analysis.
What are the challenges in scaling up synthesis, and how to mitigate them?
Advanced Research Question
Methodological Answer:
Challenges :
- Purity : Byproducts from incomplete cyclization or over-reduction.
- Safety : Exothermic reactions during amination steps.
Q. Mitigation :
- Process Optimization : Use flow chemistry for Grignard reactions to control exotherms.
- Crystallization : Recrystallize intermediates from ethanol/water to ≥95% purity .
How to design SAR studies to enhance biological activity?
Advanced Research Question
Methodological Answer:
Focus on substituent effects:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
